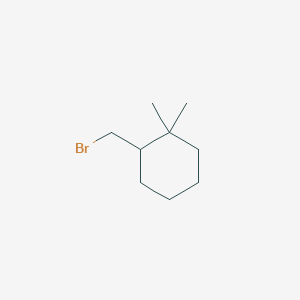
2-(Bromomethyl)-1,1-dimethylcyclohexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Bromomethyl)-1,1-dimethylcyclohexane (2-Bromo-1,1-dimethylcyclohexane or BMDC) is a cycloalkane compound that has been used in a variety of scientific research applications. It is a colorless liquid with a molecular weight of 211.14 g/mol and a boiling point of 118 °C. BMDC is a brominated derivative of the cyclohexane ring, which is a six-membered saturated hydrocarbon. BMDC has been used in a variety of scientific research applications, including organic synthesis, drug delivery, and biochemistry.
Applications De Recherche Scientifique
Bromination Reaction Studies
Bromination of 1,2-Dimethylenecyclohexane
A study by Altundas (2019) explored the electrophilic addition of bromine to an exocyclic diene, demonstrating the temperature-dependent product distribution of brominated cyclohexane derivatives. This work is crucial for understanding the reactivity and functionalization of cyclohexane-based compounds, which can be used as starting materials in the synthesis of many complex molecules (Altundas, 2019).
Synthesis of Cyclic β-Triketones
New Protocol for Synthesis of Cyclic β-Triketones
Kashani et al. (2016) developed a novel route for synthesizing 2-alkanoyl(aryloyl)-5,5-dimethylcyclohexane-1,3-diones, highlighting the versatility of cyclohexane derivatives in synthesizing cyclic β-triketones, which are valuable intermediates in organic chemistry (Kashani, Pesyan, Rashidnejad, 2016).
Gas Hydrate Research
Structure-H Hydrate Formation
Research on the formation of structure-H hydrates with cyclohexane derivatives has shown significant pressure reductions in the presence of methane, suggesting potential applications in gas storage and transport technologies. This research helps in understanding the physicochemical properties of gas hydrates and their stability under various conditions (Nakamura, Makino, Sugahara, Ohgaki, 2003).
Catalysis and Coupling Reactions
CuI-Catalyzed Coupling Reactions
A study demonstrated the effective use of CuI-trans-N,N′-dimethylcyclohexane-1,2-diamine in catalyzing coupling reactions of 2-pyridones with aryl halides, offering insights into the development of new catalysts for polymer modification and oligo-pyridone synthesis (Wang, Liang, Leung, 2005).
Enol Lactone Synthesis
Intramolecular O-Vinylation of Carboxylic Acids
Research on the CuI-catalyzed intramolecular O-vinylation of carboxylic acids with vinyl bromides led to the synthesis of enol lactones, demonstrating the application of cyclohexane derivatives in synthesizing important organic compounds (Sun, Fang, Li, Zhang, Zhao, Zhu, Li, 2009).
Propriétés
IUPAC Name |
2-(bromomethyl)-1,1-dimethylcyclohexane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17Br/c1-9(2)6-4-3-5-8(9)7-10/h8H,3-7H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUDMLKDDOBZADK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCCC1CBr)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1501249-61-1 |
Source


|
| Record name | 2-(bromomethyl)-1,1-dimethylcyclohexane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-(Sulfanylmethyl)phenyl]acetic acid](/img/structure/B1380173.png)
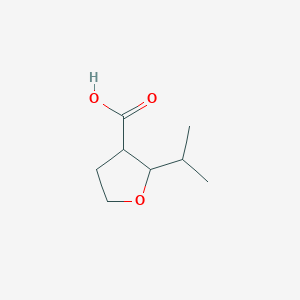
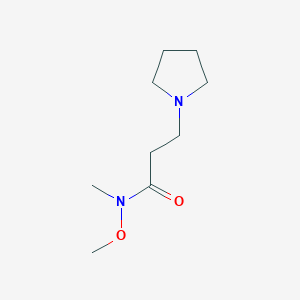
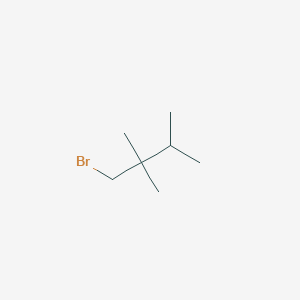

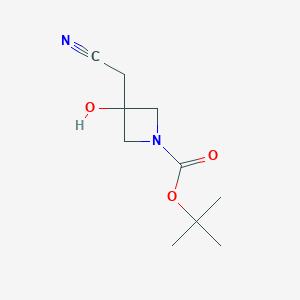
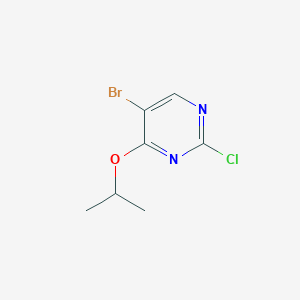
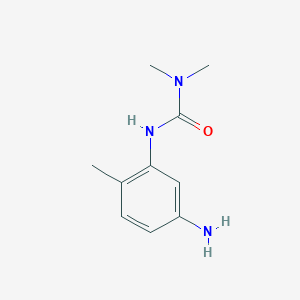

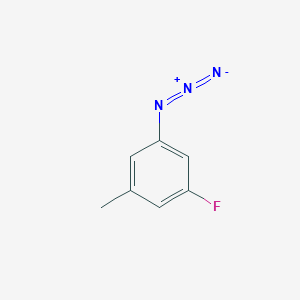
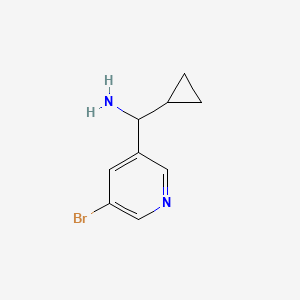
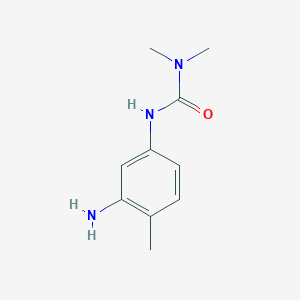
![1-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1380193.png)
